tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
CAS No.: 1173155-41-3
Cat. No.: VC2571943
Molecular Formula: C17H21BrN2O2
Molecular Weight: 365.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173155-41-3 |
|---|---|
| Molecular Formula | C17H21BrN2O2 |
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate |
| Standard InChI | InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-7-15-13(10-20)12-9-11(18)5-6-14(12)19(15)4/h5-6,9H,7-8,10H2,1-4H3 |
| Standard InChI Key | BJVIPFASUFRPPV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br |
Introduction
Chemical Identity and Properties
Basic Information
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a member of the pyrido[4,3-b]indole family, also referred to as tetrahydro-γ-carboline derivatives . The compound is identified by the CAS registry number 1173155-41-3 and possesses a molecular weight of 365.3 g/mol . This heterocyclic compound features a bromine substitution at the 8-position and a methyl group at the 5-position of the pyrido[4,3-b]indole core, along with a tert-butyloxycarbonyl (Boc) protecting group at the 2-position .
Structural Features
The compound contains several key structural elements that define its chemical identity:
-
A pyrido[4,3-b]indole core (tetrahydro-γ-carboline)
-
A bromine atom at position 8
-
A methyl group at position 5
-
A tert-butyl carbamate (Boc) group at position 2
Table 1: Chemical Identity Parameters of tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1173155-41-3 |
| Molecular Formula | C17H21BrN2O2 |
| Molecular Weight | 365.3 g/mol |
| Synonyms | tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate |
| PubChem CID | 68658016 |
Structural Relationships and Comparative Analysis
Comparison with Related Compounds
tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate shares structural similarities with other pyrido[4,3-b]indole derivatives. It is closely related to tert-butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (CAS: 1234685-60-9), differing only by the presence of a methyl group at position 5 . This structural relationship is significant as it provides insights into how the addition of a methyl group might affect the compound's properties and biological activities.
Table 2: Comparison with Structurally Related Compounds
| Compound | CAS Number | Molecular Weight | Distinctive Features |
|---|---|---|---|
| tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | 1173155-41-3 | 365.3 g/mol | Methyl at position 5, Bromine at position 8 |
| tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | 1234685-60-9 | 351.24 g/mol | Bromine at position 8, No methyl group |
Structure-Activity Relationship Insights
The pyrido[4,3-b]indole scaffold has been identified as a promising chemotype for various therapeutic applications. Studies on structurally related compounds have demonstrated that modifications at different positions can significantly impact biological activity. For instance, the addition of a methyl group at the N5 position (as in our compound of interest) can affect binding interactions with target proteins and influence pharmacokinetic properties .
Synthesis and Preparation Methods
General Synthetic Protocol
Based on synthetic approaches for related compounds, a general protocol for synthesizing tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate might involve:
-
Preparation of the 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole precursor
-
Protection of the nitrogen at the 2-position with di-tert-butyldicarbonate
-
Purification via column chromatography
The addition of the methyl group at position 5 would likely be accomplished either during the initial formation of the pyrido[4,3-b]indole core or through subsequent methylation of the unmethylated analog .
Research Status and Future Directions
Future Research Opportunities
Several research directions could yield valuable insights into tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate:
-
Comprehensive biological screening against cancer cell lines to determine antiproliferative activity
-
Investigation of potential CFTR potentiating properties
-
Structure-activity relationship studies through systematic modification of the core structure
-
Development of more efficient synthetic routes
-
Exploration of potential applications as an intermediate in the synthesis of more complex bioactive compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume